methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate
Description
Methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate (CAS 516457-46-8) is a thiourea derivative featuring a methyl ester, a central phenyl group, and a sulfamoylbenzyl moiety. Its molecular structure includes a carbonothioyl bridge, distinguishing it from conventional urea-based compounds. This compound has been cataloged in chemical databases (e.g., ZINC, CHEMBL) as a research chemical, though its specific biological or industrial applications remain underexplored .
Properties
IUPAC Name |
methyl 2-[4-[(4-sulfamoylphenyl)methylcarbamothioylamino]phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-24-16(21)10-12-2-6-14(7-3-12)20-17(25)19-11-13-4-8-15(9-5-13)26(18,22)23/h2-9H,10-11H2,1H3,(H2,18,22,23)(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGBVOKKKSEVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-aminosulfonylbenzylamine with carbonothioyl chloride under controlled conditions to form an intermediate product. This intermediate is then reacted with methyl 4-aminophenylacetate in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminosulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol-containing compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate has been studied for its potential therapeutic effects:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of sulfonamide groups often enhances the bioactivity of such compounds, making them candidates for further development as anticancer agents .
- Antimicrobial Properties : Compounds derived from or related to this compound have shown antimicrobial activity against several bacterial strains. Studies demonstrate effective inhibition of growth in pathogens like Staphylococcus aureus and Escherichia coli .
Synthetic Applications
The compound serves as a versatile intermediate in organic synthesis:
- Synthesis of Azo Compounds : this compound can be utilized in the synthesis of azo compounds through diazotization reactions. These azo compounds are significant in dye production and as biological probes .
- Building Block for Pharmaceuticals : The compound is investigated for its role in synthesizing various pharmaceutical intermediates, particularly those targeting metabolic disorders and hypertension . It can facilitate the formation of complex molecules through multi-step synthetic pathways.
Biological Studies
In addition to its synthetic utility, this compound has been subjected to biological evaluations:
- In Vitro Studies : The compound's derivatives have been tested for their antibacterial properties using agar diffusion methods, demonstrating significant inhibition zones against selected bacterial strains .
- Antiviral Activity : Some studies suggest potential antiviral properties, particularly against HIV, where derivatives of the compound were shown to exhibit activity in preliminary screenings .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism | Result |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Significant inhibition |
| Antibacterial | Escherichia coli | Significant inhibition |
| Antiviral | HIV | Preliminary activity |
Table 2: Synthetic Pathways Involving this compound
| Reaction Type | Starting Material | Product |
|---|---|---|
| Diazotization | 4-Aminoacetophenone | Azo compounds |
| Coupling Reaction | Active methylene compounds | Aryldiazenyl derivatives |
Mechanism of Action
The mechanism of action of methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate involves its interaction with molecular targets such as enzymes or receptors. The aminosulfonyl group can form strong hydrogen bonds with active sites, while the carbonothioyl group can participate in covalent bonding with nucleophilic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound’s structural motifs—thiourea, sulfonamide, and ester groups—are shared with several pharmacologically or industrially relevant molecules. Below is a detailed comparison:
N-4-[[[2-[4-(Aminosulfonyl)phenyl]ethyl]amino]carbonyl]benzyl-N,N-dimethyl-4-fluorobenzylammonium bromide (Compound 2)
- Structural Features : Contains a sulfamoylphenyl group and quaternary ammonium center, with a fluorine substituent.
- Applications : Designed as a carbonic anhydrase IX (CA IX) inhibitor for positron emission tomography (PET) imaging .
- Key Findings :
- Achieved a 93% synthesis yield, indicating robust synthetic accessibility.
- The quaternary ammonium group enhances solubility and target affinity compared to neutral thiourea derivatives like the main compound.
- Fluorine substitution enables radiolabeling (e.g., ¹⁸F) for imaging applications, a feature absent in the main compound .
Methyl Carbamate Derivatives (e.g., Asulam, Benomyl)
- Structural Features : Share methyl ester and sulfonamide/carbamate groups.
- Applications: Asulam is a herbicide; benomyl is a fungicide .
- Unlike benomyl, which targets fungal tubulin, the main compound lacks documented pesticidal activity .
Benzothiazine Derivatives with Sulfamoyl Groups
- Structural Features : Incorporate sulfamoylphenyl and heterocyclic benzothiazine cores.
- Applications : Antimicrobial agents with activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Key Findings: Ethyl [4-({[4-(N-pyridin-aminosulfonyl)phenyl]amino}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetate shows superior antifungal activity due to its pyridine substituent.
2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol
- Structural Features : V-shaped conformation with hydrogen-bonding hydroxy and methoxy groups.
- Applications : Metal coordination in supramolecular chemistry .
- Key Findings: The main compound’s linear thiourea structure contrasts with the V-shaped geometry of this Schiff base, affecting π-π stacking and crystal packing. Hydrogen-bonding in the Schiff base enhances metal chelation, a property less pronounced in the main compound .
Data Table: Comparative Analysis
Research Findings and Implications
- Bioactivity Potential: While benzothiazine derivatives () and CA IX inhibitors () demonstrate therapeutic relevance, the main compound’s thiourea group could be optimized for similar targets via structure-activity relationship (SAR) studies.
Biological Activity
Methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Aminosulfonyl group : Known for its role in enhancing solubility and biological activity.
- Benzyl group : Contributes to the compound's hydrophobic interactions.
- Carbonothioyl group : Implicated in various biochemical reactions.
Its molecular formula is with a molecular weight of 449.54 g/mol .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The aminosulfonyl group can form strong hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
- Receptor Modulation : The carbonothioyl group may participate in covalent bonding with nucleophilic residues, influencing receptor activity and signaling pathways .
Biological Activity Overview
Research has identified several biological activities associated with this compound:
Anticonvulsant Activity
This compound analogs have shown promising anticonvulsant properties. For instance, related compounds demonstrated effectiveness in maximal electroshock seizure tests, indicating potential therapeutic applications in epilepsy .
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. This includes potential inhibition of bacterial growth, although specific data on this compound is limited .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been explored, particularly in the context of drug metabolism and detoxification processes. The presence of the aminosulfonyl group enhances its interaction with target enzymes .
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
